Cefixime Impurity D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

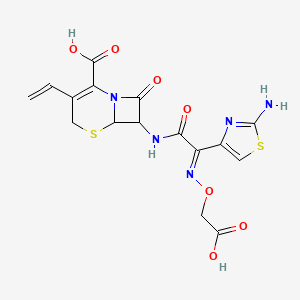

Cefixime Impurity D es un compuesto relacionado con Cefixime, un antibiótico cefalosporínico de tercera generación. Esta impureza se encuentra a menudo durante la síntesis y el almacenamiento de Cefixime. El nombre químico de this compound es ácido (6R,7R)-7-[[(E)-2-(2-aminotiazol-4-il)-2-[(carboximetoxi)imino]acetil]amino]-3-etenil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Cefixime Impurity D implica varios pasos:

Hidrólisis de Beta-lactama: El anillo de beta-lactama de Cefdinir se hidroliza utilizando un álcali para obtener un intermedio.

Reacción con ácido: El intermedio luego reacciona con un ácido para formar otro intermedio.

Protección del grupo amino: El grupo amino del intermedio se protege utilizando anhídrido Boc.

Reacción con bromoacetato de metilo: El intermedio protegido se hace reaccionar con bromoacetato de metilo.

Desprotección: El paso final implica desproteger el intermedio usando ácido trifluoroacético para obtener this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción, para garantizar un alto rendimiento y pureza. El uso de técnicas analíticas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) es crucial para monitorear la síntesis y garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Cefixime Impurity D experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Aplicaciones Científicas De Investigación

Cefixime Impurity D se utiliza en varias aplicaciones de investigación científica, incluyendo:

Investigación farmacéutica: Se utiliza como patrón de referencia para el control de calidad y la validación del método en la producción de Cefixime.

Química analítica: Se utiliza en el desarrollo y validación de métodos analíticos para detectar y cuantificar impurezas en formulaciones farmacéuticas.

Estudios biológicos: Se utiliza para estudiar las vías metabólicas y los productos de degradación de Cefixime en sistemas biológicos.

Mecanismo De Acción

Cefixime Impurity D, al igual que Cefixime, inhibe la síntesis de la pared celular bacteriana al unirse a las proteínas de unión a la penicilina. Esta inhibición interrumpe el paso final de transpeptidación de la síntesis de peptidoglicano en las paredes celulares bacterianas, lo que lleva a la lisis y muerte celular. Los objetivos moleculares incluyen varias proteínas de unión a la penicilina involucradas en la biosíntesis de la pared celular .

Comparación Con Compuestos Similares

Compuestos similares

Cefixime EP Impurity A: ácido (6R,7R)-7-[[(E)-2-(2-aminotiazol-4-il)-2-[(carboximetoxi)imino]acetil]amino]-3-etenil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico.

Cefixime EP Impurity B: ácido (6R,7R)-7-[[(E)-2-(2-aminotiazol-4-il)-2-[(carboximetoxi)imino]acetil]amino]-3-etenil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico.

Cefixime EP Impurity C: ácido (6R,7R)-7-[[(E)-2-(2-aminotiazol-4-il)-2-[(carboximetoxi)imino]acetil]amino]-3-etenil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxílico.

Singularidad

Cefixime Impurity D es único debido a su configuración estructural específica y la presencia de un grupo etenil, que lo distingue de otras impurezas. Esta estructura única puede influir en su reactividad e interacción con los objetivos biológicos, lo que lo convierte en un compuesto importante para un estudio y análisis detallados .

Actividad Biológica

Cefixime is a third-generation cephalosporin antibiotic widely used for treating bacterial infections. Among its various impurities, Cefixime Impurity D has garnered attention due to its biological activity and potential implications in pharmacology. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Cefixime and Its Impurities

Cefixime is known for its broad-spectrum antibacterial properties, primarily effective against Gram-positive and Gram-negative bacteria. The drug's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . During the synthesis and storage of cefixime, several impurities can form, including Impurities A, B, C, D, and E. Among these, Impurity D is noted for its structural similarities to cefixime and its role as a degradation product under specific conditions .

This compound is characterized as an isomeric impurity with specific molecular attributes. The chemical structure is crucial for understanding its biological activity:

- Molecular Formula : C16H15N5O7S

- Molecular Weight : 429.38 g/mol

- CAS Number : 97164-56-2

The compound's stability and degradation pathways are essential in assessing its biological implications .

Antibacterial Efficacy

This compound exhibits varying degrees of antibacterial activity compared to cefixime itself. In vitro studies have shown that cefixime is effective against a range of bacteria; however, the activity of its impurities can differ significantly. For instance, Cefixime itself has demonstrated effectiveness against Enterobacteriaceae with minimal inhibitory concentrations (MICs) lower than those required for other beta-lactams . The comparative activity of cefixime and its impurities can be summarized as follows:

| Bacterial Strain | Cefixime MIC (µg/mL) | This compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ≥ 8 | Not determined |

| Escherichia coli | ≤ 1 | Not determined |

| Streptococcus pneumoniae | ≤ 1 | Not determined |

This table illustrates the need for further studies to establish the specific MIC values for this compound against various bacterial strains.

The mechanism by which this compound exerts its effects remains largely unexplored. However, it is hypothesized that it may share similar mechanisms with cefixime, potentially inhibiting cell wall synthesis through interactions with PBPs. Further research is necessary to elucidate the precise mechanisms involved.

Case Studies

- Stability Studies : Research indicates that this compound forms during the thermal degradation of cefixime. In a study examining cefixime under stress conditions, it was found that Impurity D emerged as a significant degradation product . This finding highlights the importance of monitoring impurities during drug formulation.

- Comparative Efficacy : A comparative study involving various cephalosporins demonstrated that cefixime had lower activity against staphylococci compared to other beta-lactams . The implications for this compound's efficacy remain uncertain but warrant further investigation.

Propiedades

Fórmula molecular |

C16H15N5O7S2 |

|---|---|

Peso molecular |

453.5 g/mol |

Nombre IUPAC |

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+ |

Clave InChI |

OKBVVJOGVLARMR-AWQFTUOYSA-N |

SMILES isomérico |

C=CC1=C(N2C(C(C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |

SMILES canónico |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.